molecular formula C13H16N2S B13157998 1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine CAS No. 1240527-95-0

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine

Cat. No.: B13157998
CAS No.: 1240527-95-0
M. Wt: 232.35 g/mol
InChI Key: AXANOKLTTHKCFL-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine is a compound that features a benzothiazole ring fused to a cyclopentane ring with an amine group

Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine typically involves the condensation of 2-aminobenzenethiol with cyclopentanone under acidic conditions, followed by cyclization to form the benzothiazole ring. Industrial production methods may involve the use of catalysts to enhance yield and selectivity .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to various biological effects .

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1240527-95-0

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C13H16N2S/c14-13(7-3-4-8-13)9-12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9,14H2

InChI Key

AXANOKLTTHKCFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2=NC3=CC=CC=C3S2)N

Origin of Product

United States

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